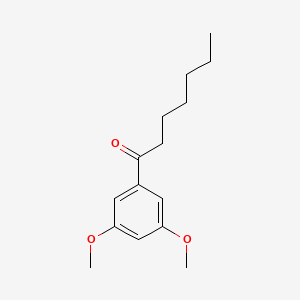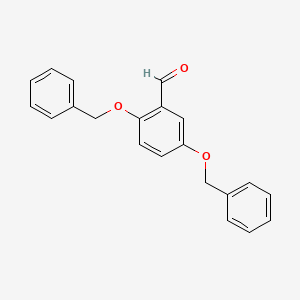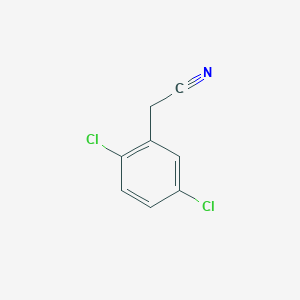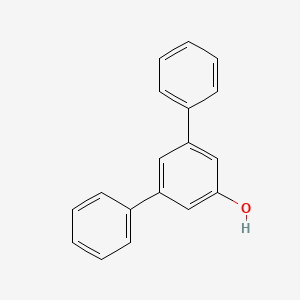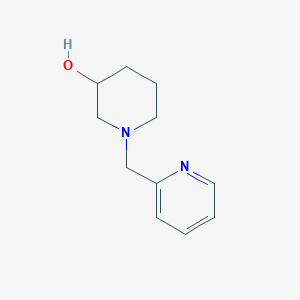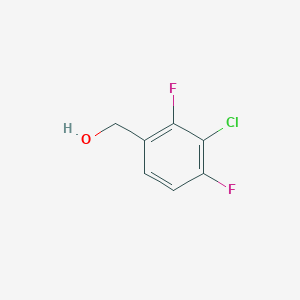
3-Chloro-2,4-difluorobenzyl alcohol
Vue d'ensemble
Description
“3-Chloro-2,4-difluorobenzyl alcohol” is an organic compound that falls under the class of benzyl alcohols . It has a CAS Number of 886501-09-3 and a molecular weight of 178.57 . The IUPAC name for this compound is (3-chloro-2,4-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “3-Chloro-2,4-difluorobenzyl alcohol” is 1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Antifouling and Antimicrobial Applications
3-Chloro-2,4-difluorobenzyl alcohol and its derivatives have shown significant potential in antifouling and antimicrobial applications. A study identified a compound from a marine-derived fungus effective against larval settlement of marine organisms and bacterial growth. This compound's non-toxic nature suggests its use as an antifoulant or antibiotic (Kwong et al., 2006).
Structural and Spectral Analysis
Research into the rotational spectrum of various difluorobenzyl alcohols, including 3-Chloro-2,4-difluorobenzyl alcohol, has provided insights into their structural and spectral properties. These studies are vital for understanding the physical characteristics and potential applications of these compounds (Evangelisti & Caminati, 2019); (Evangelisti et al., 2013).
Synthesis and Biological Activity
The synthesis of compounds involving 3-Chloro-2,4-difluorobenzyl alcohol has been studied for its biological activity. For example, its role in the synthesis of purines has demonstrated potential for phosphodiesterase inhibition, highlighting its relevance in medicinal chemistry (Kozai & Maruyama, 1999).
Quantum Mechanical Studies
Quantum mechanical methods have been employed to study the electronic structures and spectra of 3-Chloro-2,4-difluorobenzyl alcohol derivatives. These studies are crucial for understanding the interactions and properties of these compounds at a molecular level (Arachchilage et al., 2011).
Photocatalytic Applications
The use of 3-Chloro-2,4-difluorobenzyl alcohol derivatives in photocatalytic processes has been explored. These studies focus on their efficacy in oxidizing alcohols to aldehydes, which is significant for various industrial and chemical processes (Higashimoto et al., 2009).
Potential in Cancer Research
One of the derivatives of 3-Chloro-2,4-difluorobenzyl alcohol, 3-chloro-2,5-dihydroxybenzyl alcohol, has shown properties that induce apoptosis in cancer cells. This suggests its potential application in developing anticancer agents (Zhang et al., 2007).
Mécanisme D'action
Target of Action
It’s structurally similar compound, dichlorobenzyl alcohol, is known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of dichlorobenzyl alcohol, a similar compound, is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . It’s also suggested that the local anesthetic action is due to a reduced sodium channel blockade .
Pharmacokinetics
Dichlorobenzyl alcohol is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Its similar compound, dichlorobenzyl alcohol, is known to provide symptomatic relief of acute sore throat and postoperative sore throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2,4-difluorobenzyl alcohol. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place . Also, it’s advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Propriétés
IUPAC Name |
(3-chloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPKQYYPKSFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394220 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorobenzyl alcohol | |
CAS RN |
886501-09-3 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
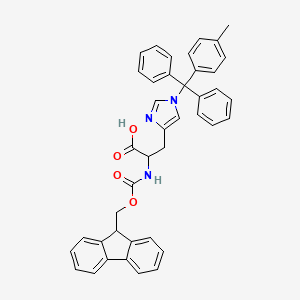

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
